molecular formula C14H18N4O2 B5368875 2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No. B5368875
M. Wt: 274.32 g/mol
InChI Key: HWHSAZYOTXVGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of a specific protein kinase, which makes it a valuable tool for investigating the role of this kinase in various biological processes.

Mechanism of Action

2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a potent and selective inhibitor of a specific protein kinase. This compound binds to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its downstream targets. This inhibition of kinase activity leads to a downstream effect on various biological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process being studied. However, this compound has been shown to have an effect on cell proliferation, cell cycle progression, and apoptosis. Additionally, this compound has been shown to have an effect on the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide in lab experiments are its potency and selectivity as an inhibitor of a specific protein kinase. This compound is also commercially available, which makes it easy to obtain for research purposes. The limitations of using this compound in lab experiments are its potential off-target effects and the need for careful dosing to avoid cytotoxicity.

Future Directions

There are several future directions for the study of 2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Another direction is to study the downstream effects of inhibiting the specific protein kinase targeted by this compound. Additionally, future studies could investigate the potential of this compound in other biological processes beyond cell signaling pathways.

Synthesis Methods

The synthesis of 2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves several steps. The first step is the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid, which is then reacted with morpholine to form 2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-yl)acetamide. This intermediate is then reacted with chloroacetyl chloride to yield the final product, this compound.

Scientific Research Applications

2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has been widely used in scientific research to investigate the role of a specific protein kinase in various biological processes. This compound has been shown to inhibit the activity of this kinase in vitro and in vivo, which has led to a better understanding of its function in cell signaling pathways. Additionally, this compound has been used in cancer research to investigate the potential of this kinase as a therapeutic target.

properties

IUPAC Name

2-morpholin-4-yl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-14(11-17-5-7-20-8-6-17)15-9-12-10-16-18-4-2-1-3-13(12)18/h1-4,10H,5-9,11H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHSAZYOTXVGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.